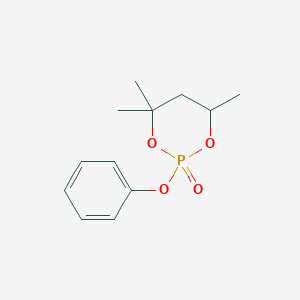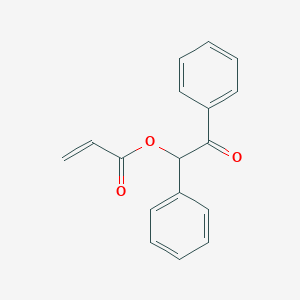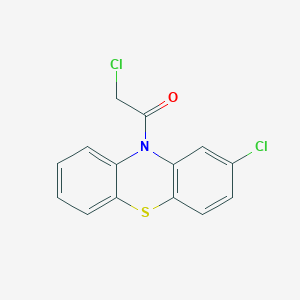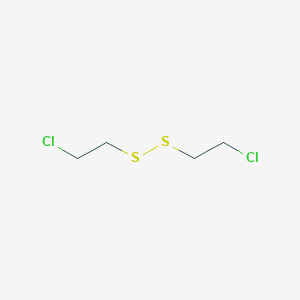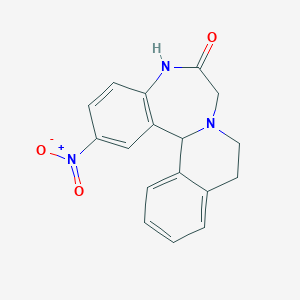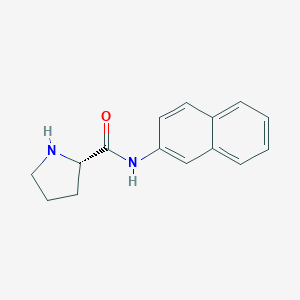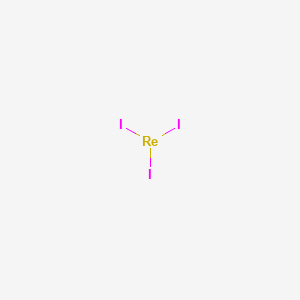
1,4-Dimethyl-1H-1-benzazepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1H-1-benzazepine-2,5-dione, also known as phthalimidine, is a heterocyclic organic compound with the molecular formula C10H9NO2. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals. In recent years, 1,4-Dimethyl-1H-1-benzazepine-2,5-dione has gained significant attention in the scientific community due to its potential therapeutic applications and unique chemical properties.
作用機序
The mechanism of action of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters and ion channels in the brain. It has been shown to interact with the GABA-A receptor, which plays a key role in the modulation of neuronal excitability. Additionally, it has been found to inhibit the activity of various enzymes and proteins involved in the inflammatory response, suggesting that it may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
1,4-Dimethyl-1H-1-benzazepine-2,5-dione has been found to exert a wide range of biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. Additionally, it has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy and other seizure disorders.
実験室実験の利点と制限
One of the main advantages of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione is its versatility as a building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been found to possess a wide range of biological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the main limitations of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research involving 1,4-Dimethyl-1H-1-benzazepine-2,5-dione. One promising area of research is the development of new pharmaceuticals and agrochemicals based on its unique chemical properties. Additionally, there is growing interest in its potential therapeutic applications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
合成法
The synthesis of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione can be achieved through various methods, including the reaction of phthalic anhydride with methylamine or the reaction of phthalimide with methyl iodide. One of the most common methods of synthesis involves the reaction of phthalic anhydride with methylamine in the presence of a catalyst such as zinc chloride. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione.
科学的研究の応用
1,4-Dimethyl-1H-1-benzazepine-2,5-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been shown to possess potent antioxidant and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
特性
CAS番号 |
16511-31-2 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
1,4-dimethyl-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C12H11NO2/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12(8)15/h3-7H,1-2H3 |
InChIキー |
PKJMBKGASPWRHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C2=CC=CC=C2C1=O)C |
正規SMILES |
CC1=CC(=O)N(C2=CC=CC=C2C1=O)C |
同義語 |
1,4-Dimethyl-1H-1-benzazepine-2,5-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



